molecular formula C7H15NO2 B150200 Methyl 3-methyl-3-(methylamino)butanoate CAS No. 89855-40-3

Methyl 3-methyl-3-(methylamino)butanoate

Cat. No. B150200
CAS RN: 89855-40-3
M. Wt: 145.2 g/mol
InChI Key: NKRXMQJBFXQBGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, the synthesis of methyl 3-amino-4-carbomyl-2-cyano-2-butenoate, a dimer of methyl cyanoacetate and cyanoacetamide, is described, which involves ammonolysis with dimethylamine . Another synthesis approach is reported for Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate from L-aspartic acid, involving selective methylation, Boc-protection, acylation, reduction, and oxidation steps .

Molecular Structure Analysis

The molecular structure and conformation of 3-methyl-2-butanone, a ketone with a similar backbone to the compound of interest, have been investigated using gas electron diffraction, ab initio calculations, and vibrational spectroscopy . These methods could be applied to determine the structure of Methyl 3-methyl-3-(methylamino)butanoate.

Chemical Reactions Analysis

The reaction kinetics and products of related compounds have been studied. For example, the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol has been measured, identifying various products and yields, and discussing potential reaction mechanisms . The autoignition chemistry of methyl butanoate, a biodiesel surrogate, has been analyzed, revealing the significance of various reaction pathways at high temperatures . These studies can provide a basis for understanding the reactivity of Methyl 3-methyl-3-(methylamino)butanoate under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored. For instance, the solubility behavior of amphoteric copolymers of carboxybetaine and sulfobetaine monomers has been studied, which is influenced by copolymer composition, pH, and electrolyte concentration . The thermal decomposition of methyl butanoate has been examined, providing insights into the breakdown kinetic mechanism and formation of small compounds10. These findings can help predict the behavior of Methyl 3-methyl-3-(methylamino)butanoate in various environments.

Relevant Case Studies

Case studies involving the reactions of methyl 3-oxobutanoate with arylhydrazines have been reported, leading to both cyclic and acyclic products, which are characterized by their molecular electronic structures and linked by hydrogen bonds . The spectral characteristics of methyl dichloropropanoates and butanoates have been studied, providing information on the influence of chlorine substitution patterns on spectral features . These case studies can offer valuable information for the analysis of Methyl 3-methyl-3-(methylamino)butanoate when subjected to similar reactions or spectral analysis.

Scientific Research Applications

Food Safety and Quality

  • Detection of Staphylococcus aureus in Pork : 3-Methyl-butanoic acid, a compound related to Methyl 3-methyl-3-(methylamino)butanoate, has been identified as a specific volatile biomarker for the presence of Staphylococcus aureus in pork. This finding could be utilized in the meat industry for rapid and specific detection of S. aureus, ensuring food safety and quality (Hu et al., 2020).

Biofuel Production

  • Engineering E. coli for Biofuel : Research has successfully engineered Escherichia coli strains to produce 3-methyl-1-butanol, a potential biofuel, from glucose. This highlights the feasibility of using microbial systems for biofuel production, presenting an eco-friendly alternative to fossil fuels (Connor & Liao, 2008).

Chemical Synthesis and Industrial Applications

  • Synthesis of 4-(Methylamino)butanoic Acid : A study detailed the synthesis of 4-(methylamino)butanoic acid, demonstrating an optimized reaction pathway that could be relevant for industrial applications, including pharmaceuticals and chemicals (Peng, 2010).
  • Copper Corrosion Inhibition : A novel inhibitor compound, Methyl 3-((2-mercaptophenyl)imino)butanoate, was synthesized for copper protection. This application is crucial in preventing copper corrosion in industrial systems, extending the lifespan of copper-based components (Tansuğ et al., 2014).

Analytical and Structural Characterization

  • Characterization of Synthetic Cannabinoids : The analytical and structural characterization of Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate, a synthetic cannabinoid, was performed using various chromatographic and spectroscopic techniques. This comprehensive study provides valuable data for forensic and clinical analyses of novel psychoactive substances (Dybowski et al., 2021).

properties

IUPAC Name

methyl 3-methyl-3-(methylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,8-3)5-6(9)10-4/h8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRXMQJBFXQBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-3-(methylamino)butanoate

CAS RN

89855-40-3
Record name methyl 3-methyl-3-(methylamino)butanoate
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